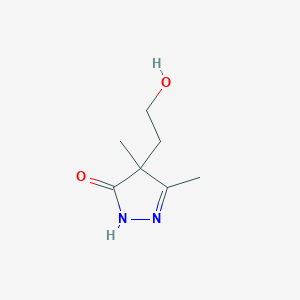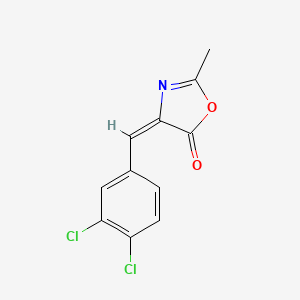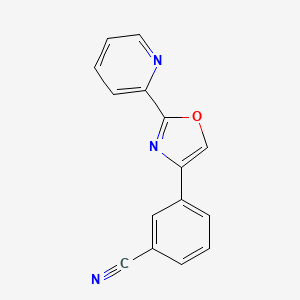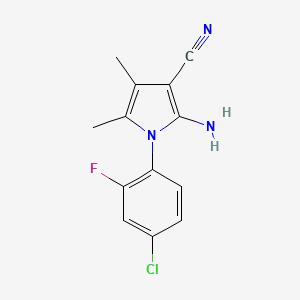
4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of trifluoromethyl and dipropyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α,β-unsaturated carbonyl compounds: with amines and trifluoromethylating agents.
Condensation reactions: involving dipropyl ketones and trifluoromethylated amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable reactions with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides using oxidizing agents.
Reduction: Reduction of the oxazole ring to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions at the trifluoromethyl or dipropyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
4,4-Dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals or materials.
Mécanisme D'action
The mechanism of action of 4,4-dipropyl-2-(trifluoromethyl)oxazol-5(4H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with metabolic pathways: Affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one
- 4,4-Diethyl-2-(trifluoromethyl)oxazol-5(4H)-one
- 4,4-Dipropyl-2-(methyl)oxazol-5(4H)-one
Propriétés
Numéro CAS |
84047-49-4 |
|---|---|
Formule moléculaire |
C10H14F3NO2 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
4,4-dipropyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H14F3NO2/c1-3-5-9(6-4-2)8(15)16-7(14-9)10(11,12)13/h3-6H2,1-2H3 |
Clé InChI |
MDTYYJXTJVZPLM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(=O)OC(=N1)C(F)(F)F)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)
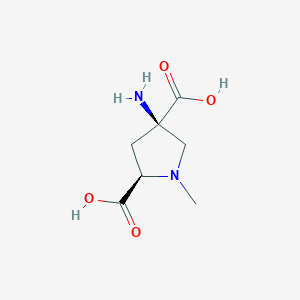

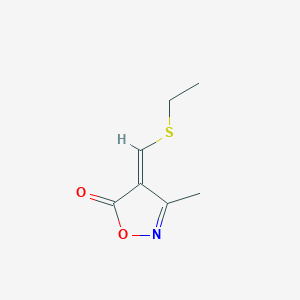
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
